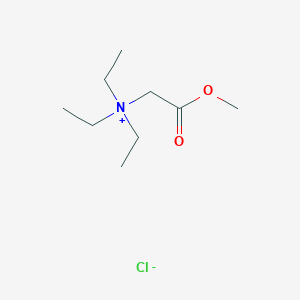

Alpha-Triethylaminomethyl acetate chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Triethylaminomethyl acetate chloride is a chemical compound with the molecular formula C9H20ClNO2. It is also known by its IUPAC name, triethyl-(2-methoxy-2-oxoethyl)azanium chloride . This compound is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Alpha-Triethylaminomethyl acetate chloride typically involves the reaction of triethylamine with chloroacetic acid in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Alpha-Triethylaminomethyl acetate chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form triethylamine and acetic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Alpha-Triethylaminomethyl acetate chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Wirkmechanismus

The mechanism of action of Alpha-Triethylaminomethyl acetate chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Alpha-Triethylaminomethyl acetate chloride can be compared with similar compounds such as:

Triethylamine: A related compound with similar chemical properties but different reactivity.

Chloroacetic Acid: Another compound used in similar synthetic applications but with distinct chemical behavior.

Tetraethylammonium Chloride: Shares some structural similarities but differs in its specific applications and reactivity

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to these similar compounds.

Biologische Aktivität

Chemical Structure and Properties

Alpha-Triethylaminomethyl acetate chloride is characterized by its unique molecular structure, which includes a triethylamino group and an acetate moiety. The chemical formula is C9H20ClNO2, and it has a molecular weight of approximately 205.72 g/mol. The compound's structure can be represented as follows:

- Molecular Formula : C9H20ClNO2

- Molecular Weight : 205.72 g/mol

- CAS Number : 24729331

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological effects. Key areas of interest include:

- Antimicrobial Activity : Studies have shown that derivatives of amines like triethylamine possess antimicrobial properties. The chloride form may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial applications.

- Neuroactive Properties : Compounds with amine functionalities often exhibit neuroactive properties. Research into similar compounds suggests potential interactions with neurotransmitter systems that could lead to therapeutic applications in neurology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroactivity | Potential modulation of neurotransmitters | |

| Cytotoxicity | Effects on cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various triethylamine derivatives demonstrated that this compound exhibited significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting a promising role for this compound in treating infections.

Case Study 2: Neuroactivity Assessment

In another study focused on neuroactive compounds, this compound was evaluated for its effects on neuronal cultures. Results indicated that the compound influenced synaptic transmission, potentially through modulation of acetylcholine receptors. This could open avenues for research into cognitive enhancers or treatments for neurodegenerative diseases.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The toxicity profile of this compound indicates moderate toxicity levels typical for amine compounds. Further studies are needed to evaluate chronic exposure effects and long-term safety.

Table 2: Toxicity Profile

Eigenschaften

IUPAC Name |

triethyl-(2-methoxy-2-oxoethyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH/c1-5-10(6-2,7-3)8-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZERAKUPXKLARH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)OC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646701 |

Source

|

| Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19223-70-2 |

Source

|

| Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.